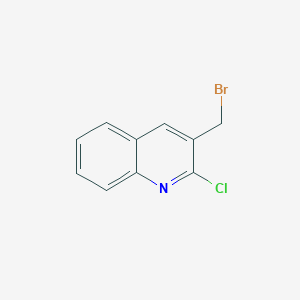

3-(Bromomethyl)-2-chloroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H7BrClN |

|---|---|

Poids moléculaire |

256.52 g/mol |

Nom IUPAC |

3-(bromomethyl)-2-chloroquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 |

Clé InChI |

FWGQIOWOFSUCMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CBr |

SMILES canonique |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CBr |

Origine du produit |

United States |

Strategic Synthetic Methodologies for 3 Bromomethyl 2 Chloroquinoline

Classical and Evolving Synthetic Routes to 3-(Bromomethyl)-2-chloroquinoline

The traditional synthesis of this compound is a multi-step process that begins with the synthesis of a key precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), followed by bromination at the methyl position.

Precursor Synthesis: From Aniline (B41778) Derivatives to 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reagents

The Vilsmeier-Haack reaction stands as a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilide (B955) derivatives. chemijournal.com This widely reported method is valued for its efficiency and relatively straightforward procedure. The reaction typically involves treating an acetanilide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com

The process begins with the acetylation of aniline derivatives to form the corresponding acetanilides. rsc.org These acetanilides are then subjected to the Vilsmeier-Haack conditions. The reaction involves the addition of POCl₃ to the acetanilide in DMF at a low temperature (0-5°C), followed by heating to around 80-90°C for several hours. chemijournal.com The reaction mixture is subsequently poured onto ice water to precipitate the 2-chloro-3-formylquinoline product. The presence of electron-donating groups on the N-arylacetamides generally leads to good yields of the quinoline (B57606) product.

The mechanism of the Vilsmeier-Haack reaction in this context involves the initial formation of a chloroiminium ion, the Vilsmeier reagent, from POCl₃ and DMF. wikipedia.org The acetanilide is then converted into an imidoyl chloride and subsequently to an N-(α-chlorovinyl)aniline intermediate. This enamine intermediate undergoes diformylation at its β-position and then cyclizes to form the final 2-chloroquinoline-3-carbaldehyde.

| Reagent/Substrate | Conditions | Product | Yield |

| Acetanilides, POCl₃, DMF | 0-5°C then 80-90°C, several hours | 2-Chloro-3-formylquinolines | Good to moderate |

| Acetanilides, PCl₅, N,N-alkylformamide | 120°C, 4 hours | 2-Chloro-3-formylquinolines | Good rsc.org |

| Acetanilides, SOCl₂ or POCl₃, DMF | Varies | 2-Chloroquinolines | Varies rsc.org |

| 3-Chloro-4-fluoroaniline, Acetic anhydride, DMF, POCl₃ | Microwave irradiation | 2,7-Dichloro-6-fluoroquinoline-3-carbaldehyde | Not specified jmpas.com |

Bromination at the Methyl Position: Optimization of Reaction Conditions

Once the precursor 2-chloro-3-methylquinoline (B1584123) is obtained (via reduction of the carbaldehyde and subsequent reactions), the next critical step is the selective bromination of the methyl group at the 3-position to yield this compound. This transformation is typically achieved through free-radical bromination. byjus.com

A common and effective reagent for this purpose is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and sometimes under photochemical conditions (UV light). gla.ac.ukyoutube.comyoutube.com The choice of solvent is crucial for the success of the reaction, with aprotic solvents like chlorobenzene (B131634) being favored. rsc.org

Optimization of the reaction conditions is key to maximizing the yield of the desired monobrominated product and minimizing the formation of the dibrominated byproduct. scientificupdate.com Factors that are often fine-tuned include the temperature, the equivalents of the brominating agent, and the reaction time. rsc.org For instance, increasing the temperature can sometimes reduce the required reaction time. rsc.org It has been noted that the use of more selective benzylic bromination conditions, such as a photo-initiated reaction with NBS in dichloromethane, can significantly improve the yield of the desired product compared to thermally initiated reactions. gla.ac.uk

| Brominating Agent | Initiator/Conditions | Solvent | Key Optimization Factors |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, Benzoyl Peroxide), UV light | Aprotic solvents (e.g., Dichloromethane, Chlorobenzene) | Temperature, Equivalents of NBS, Reaction time gla.ac.ukrsc.org |

| NaBrO₃/HBr | Photochemical (405 nm LEDs) | Not specified | Flow rate ratio of generator to substrate rsc.org |

| BrCCl₃ | Photochemical (UV light) | Not specified | Light source, photosensitizer rsc.org |

Mechanistic Pathways of Halogenation Reactions

The bromination of the methyl group on the quinoline ring proceeds via a free-radical chain mechanism. byjus.com This process can be broken down into three main stages: initiation, propagation, and termination. byjus.comchemguide.co.uk

Initiation: The reaction is initiated by the homolytic cleavage of the bromine source, typically NBS in the presence of an initiator or UV light, to generate a bromine radical (Br•). byjus.comyoutube.comchemguide.co.uk

Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of 2-chloro-3-methylquinoline, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemguide.co.uk This benzylic radical then reacts with a molecule of Br₂ (which can be present in NBS or generated in situ) to form the desired this compound and another bromine radical. youtube.comchemguide.co.uk This new bromine radical can then continue the chain reaction. chemguide.co.uk

Termination: The chain reaction eventually terminates when two free radicals combine with each other. byjus.com This can happen in several ways, such as two bromine radicals combining to form Br₂. byjus.com

The selectivity of bromination over chlorination in such reactions is a key consideration. Bromination is generally more selective than chlorination. masterorganicchemistry.com This is explained by Hammond's postulate, which states that the transition state of an endothermic reaction (like the hydrogen abstraction by a bromine radical) resembles the products, while the transition state of an exothermic reaction (like hydrogen abstraction by a chlorine radical) resembles the reactants. masterorganicchemistry.com The greater energy difference between the primary and secondary benzylic radicals is more reflected in the "late" transition state of bromination, leading to higher selectivity. masterorganicchemistry.com

Modernized Approaches in this compound Synthesis

In recent years, the development of more energy-efficient and environmentally friendly synthetic methods has led to the exploration of microwave-assisted and ultrasound-promoted transformations in the synthesis of quinoline derivatives.

Microwave-Assisted Synthetic Protocols and Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. degres.euingentaconnect.com This technology has been successfully applied to the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, a related transformation, demonstrating the potential for increased efficiency. bohrium.comresearchgate.net Studies have shown that microwave irradiation can reduce reaction times from hours to minutes. degres.eu

In the context of quinoline synthesis, microwave irradiation has been employed in the Vilsmeier-Haack formylation of acetanilides to produce 2-chloroquinoline-3-carbaldehydes. rsc.orgjmpas.comresearchgate.net This approach offers significant advantages, including reduced reaction times and improved yields. ingentaconnect.com For instance, the condensation reaction of brominated 3-bromomethyl-2-chloroquinolines with other reagents has been shown to proceed with excellent isolated yields (92-97%) under microwave conditions at 80°C. rsc.org The use of microwave assistance not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption. lew.rorsc.org

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Vilsmeier-Haack Formylation | 1-7 hours degres.eu | 5-15 minutes degres.eu | Significant degres.eu |

| Condensation with 1,2-phenylenediamine | Not specified | 80°C | 92-97% rsc.org |

| Synthesis of tetrahydroindazoles | 2-5 hours | 10 minutes | High ingentaconnect.com |

Ultrasound-Promoted Synthetic Transformations

Ultrasound has also been recognized as an effective energy source for promoting chemical reactions, a field known as sonochemistry. illinois.eduorganic-chemistry.org The chemical effects of ultrasound are primarily attributed to acoustic cavitation: the formation, growth, and violent collapse of bubbles in a liquid. organic-chemistry.org This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. organic-chemistry.org

Ultrasound has been shown to be beneficial for a variety of organic reactions, including the synthesis of quinolines. researchgate.netnih.govresearchgate.net The application of ultrasonic irradiation can lead to milder reaction conditions, shorter reaction times, and higher yields compared to traditional methods. researchgate.net For example, ultrasound has been used to promote the synthesis of quinoline-imidazole derivatives, highlighting its potential as an environmentally friendly method. rsc.orgconsensus.app The homogenizing effect of ultrasound is particularly advantageous for heterogeneous reactions, improving mass transfer and reactivity at liquid-solid interfaces. illinois.eduacs.org While specific applications of ultrasound to the direct synthesis of this compound are not extensively detailed in the provided context, the successful use of sonochemistry in related quinoline syntheses and bromination reactions suggests its potential applicability. researchgate.netacs.org Ultrasound-assisted methods are considered a green chemistry approach due to increased energy efficiency and often the ability to use less hazardous solvents like water. researchgate.netnih.gov

| Synthetic Transformation | Effect of Ultrasound | Advantages |

| Synthesis of Quinolines | Rate acceleration, improved yields | Milder conditions, shorter reaction times, green method researchgate.netnih.gov |

| N-alkylation of Imidazole Ring | Reduced reaction time, increased yields | Energy efficiency, environmentally friendly rsc.org |

| Heterogeneous Reactions | Improved mass transport, surface activation | Rate acceleration organic-chemistry.org |

Catalytic Strategies for Enhanced Selectivity and Yield

The development of effective catalytic systems is crucial for optimizing the synthesis of this compound. Research in this area has focused on improving the initiation of the radical chain reaction, enhancing the selectivity of the hydrogen abstraction step, and suppressing undesired side reactions. These strategies often involve the use of specific radical initiators, photocatalysts, and transition metal catalysts, each offering distinct advantages in terms of reaction control and efficiency.

One of the primary challenges in the benzylic bromination of 2-chloro-3-methylquinoline is ensuring the reaction occurs exclusively at the methyl group. The quinoline ring itself can undergo electrophilic substitution, and over-bromination can lead to the formation of 3-(dibromomethyl)-2-chloroquinoline. Therefore, catalytic methods that promote regioselectivity are highly sought after.

Recent advancements have highlighted the potential of various catalytic systems to steer the reaction towards higher yields and improved purity of the target compound. These include not only traditional radical initiators but also more sophisticated photocatalytic and metal-catalyzed approaches that offer greater control over the reaction pathway. The following sections will delve into the specifics of these catalytic strategies, supported by research findings and comparative data where available.

Influence of Radical Initiators on Reaction Outcome

The choice of radical initiator is a fundamental aspect of the Wohl-Ziegler bromination and significantly impacts the yield and selectivity of the synthesis of this compound. Initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly employed to generate the initial bromine radical from NBS, thereby triggering the radical chain reaction.

The effectiveness of these initiators is dependent on their decomposition kinetics and the reaction temperature. For instance, AIBN typically requires temperatures between 60 and 80 °C for efficient decomposition, while BPO can initiate the reaction at slightly higher temperatures. The concentration of the initiator is also a critical parameter; a sufficient amount is necessary to sustain the radical chain, but an excess can lead to an increased rate of side reactions.

Research has shown that the selection of the initiator and its concentration can be tailored to optimize the reaction for specific substrates. While comprehensive comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of radical chemistry suggest that a careful balance between the rate of initiation and the rate of propagation is key to maximizing the yield of the desired monobrominated product.

Photocatalysis as a Tool for Selective Bromination

Photocatalysis has emerged as a powerful and green alternative for initiating radical reactions, including the benzylic bromination of 2-chloro-3-methylquinoline. This method utilizes light energy, often in the visible spectrum, to generate the necessary radical species, thereby avoiding the need for potentially hazardous and high-temperature thermal initiators.

Further research into the application of specific photocatalysts for the synthesis of this particular quinoline derivative could pave the way for more sustainable and selective manufacturing processes.

Advanced Structural Characterization and Spectroscopic Investigations of 3 Bromomethyl 2 Chloroquinoline

Elucidation of Solid-State Structure via X-ray Crystallography

The solid-state architecture of 3-(Bromomethyl)-2-chloroquinoline has been meticulously determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information regarding the arrangement of atoms in the crystalline lattice, offering insights into the compound's geometry, connectivity, and intermolecular forces.

Crystal System, Space Group, and Unit Cell Parameters

This compound crystallizes in the triclinic crystal system with the space group P'1. ansfoundation.orgresearchgate.netsemanticscholar.org The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been determined as follows:

| Parameter | Value |

| a | 6.587(2) Å |

| b | 7.278(3) Å |

| c | 10.442(3) Å |

| α | 83.59(3)° |

| β | 75.42(2)° |

| γ | 77.39(3)° |

| Volume (V) | 471.9(3) ų |

| Z | 2 |

Data sourced from multiple studies. ansfoundation.orgresearchgate.netsemanticscholar.org

Molecular Geometry, Bond Distances, and Bond Angles within the Quinoline (B57606) System

The molecular structure of this compound consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. A bromomethyl group is attached at the 3-position and a chlorine atom at the 2-position of the quinoline ring.

Analysis of the bond distances within the quinoline system reveals deviations from standard values, indicating electronic effects of the substituents. For instance, the C1=N1 and N1-C5 bond lengths of 1.283(7) Å and 1.350(7) Å, respectively, show significant deviation. semanticscholar.org The endocyclic bond angle C1-C2-C3 is reported to be 115.7(5)°, which is a notable deviation from the ideal 120° for sp² hybridized carbons. semanticscholar.org This distortion is attributed to the presence of the -CH₂Br group at the C2 position. semanticscholar.org The phenyl ring (Ring B) generally exhibits a normal geometry. ansfoundation.orgresearchgate.netsemanticscholar.org

Intermolecular Interactions and Crystal Packing Motifs

C-H···Br Interactions: These weak hydrogen bonds involve hydrogen atoms from the quinoline ring and the bromine atom of an adjacent molecule.

C-H···Cl Interactions: An intramolecular hydrogen bond of the type C-H···Cl is present, contributing to the formation of a virtual five-membered ring. ansfoundation.orgsemanticscholar.org

C-H···N Interactions: Intermolecular C-H···N hydrogen bonds create an extended network between stacked layers, enhancing the stability of the unit cell. ansfoundation.orgsemanticscholar.org

C-H···π Interactions: These interactions involve the hydrogen atoms and the π-system of the aromatic rings.

π-π Interactions: Stacking of the planar quinoline rings leads to π-π interactions, which are a significant stabilizing force in the crystal packing.

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules in various states. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly informative.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

The chemical structure of this compound has been established based on IR, UV, NMR, and mass spectral data. researchgate.netsemanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds and structural motifs. While the complete experimental spectrum for this specific compound is not widely published, a detailed analysis can be inferred from the known characteristic frequencies of quinoline derivatives and its specific functional groups. mdpi.comresearchgate.net

The quinoline ring system gives rise to several distinct vibrations. The C=C and C=N stretching vibrations within the aromatic rings are typically observed in the 1630–1570 cm⁻¹ region. astrochem.org The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations are found in the 1250-1000 cm⁻¹ and 950-700 cm⁻¹ regions, respectively. arabjchem.org

The substituents on the quinoline ring also produce characteristic absorption bands. The presence of the chlorine atom at the C2 position results in a C-Cl stretching vibration, which is expected in the 800-600 cm⁻¹ range. The bromomethyl group at the C3 position introduces vibrations associated with the C-Br bond and the methylene (B1212753) (-CH₂) group. The C-Br stretching frequency is typically found in the lower frequency region of 600-500 cm⁻¹. The methylene group will exhibit symmetric and asymmetric stretching vibrations near 2925 cm⁻¹ and 2850 cm⁻¹, respectively, and scissoring vibrations around 1465 cm⁻¹.

A summary of the expected vibrational bands for this compound is presented below.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic Ring | > 3000 |

| C-H Stretching (asymmetric) | -CH₂- | ~2925 |

| C-H Stretching (symmetric) | -CH₂- | ~2850 |

| C=C and C=N Stretching | Aromatic Rings | 1630 - 1570 |

| C-H Scissoring | -CH₂- | ~1465 |

| C-H In-plane Bending | Aromatic Ring | 1250 - 1000 |

| C-H Out-of-plane Bending | Aromatic Ring | 950 - 700 |

| C-Cl Stretching | Chloro-substituent | 800 - 600 |

This table is generated based on characteristic frequency ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₀H₇BrClN), HRMS can measure the mass of the molecular ion with high accuracy (typically with errors below 5 mDa), confirming its elemental composition. nih.gov

Beyond accurate mass determination, the fragmentation patterns observed in the mass spectrum provide valuable structural information. nih.gov In the case of this compound, ionization would produce a molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺, [M+4]⁺) reflecting the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

The fragmentation of the molecular ion is expected to proceed through the cleavage of the weakest bonds. The C-Br bond in the bromomethyl group is particularly susceptible to cleavage, leading to the loss of a bromine radical (•Br) to form a stable quinolin-3-ylmethyl cation. Another likely fragmentation pathway is the loss of the entire bromomethyl group. The fragmentation pattern can help confirm the connectivity of the atoms within the molecule.

Table 2: Expected Ions in the Mass Spectrum of this compound

| Ion | Description |

|---|---|

| [C₁₀H₇BrClN]⁺ | Molecular Ion |

| [C₁₀H₇ClN]⁺ | Loss of Bromine radical (•Br) |

| [C₁₀H₇Br]⁺ | Loss of Chlorine radical (•Cl) and N |

This table outlines plausible fragmentation pathways for the title compound.

Electronic Absorption Spectroscopy for Aromatic System Probing

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule, providing information about its aromatic system and conjugation. mdpi.com The UV-Vis spectrum of a quinoline derivative is dominated by π → π* transitions associated with the fused aromatic ring system. researchgate.netresearchgate.net These typically result in strong absorption bands in the ultraviolet region. researchgate.net

For the parent quinoline molecule, characteristic absorption bands appear around 275 nm and 310 nm. researchgate.net The introduction of substituents, such as the chloro and bromomethyl groups in this compound, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. The chlorine atom, being an auxochrome, can cause a slight bathochromic (red) shift of the π → π* transition bands due to its electron-donating resonance effect and electron-withdrawing inductive effect. The absorption spectrum of chloroquine, a related quinoline derivative, shows characteristic maxima between 210 and 380 nm. researchgate.net

In addition to the strong π → π* transitions, a weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may be observed at longer wavelengths, often appearing as a shoulder on the main absorption bands. mdpi.com Analysis of the UV-Vis spectrum of this compound allows for a detailed probing of the electronic structure of its aromatic system. researchgate.net

Table 3: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Orbitals Involved | Wavelength Region |

|---|---|---|

| π → π* | π bonding to π* antibonding | 200 - 400 nm |

This table is based on general principles of electronic spectroscopy for heteroaromatic compounds. researchgate.netmdpi.com

Theoretical and Computational Structural Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for obtaining a detailed understanding of the molecular structure and electronic properties of compounds like this compound. arabjchem.org DFT methods, such as the popular B3LYP functional combined with a suitable basis set like 6-311G(d,p), can be used to perform geometry optimization. nih.govnih.gov This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. researchgate.net

The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov These theoretical values can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. Furthermore, DFT calculations yield crucial information about the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgnih.gov The HOMO-LUMO energy gap is a key descriptor of the molecule's chemical reactivity and kinetic stability. nih.gov

Prediction of Spectroscopic Parameters from First Principles

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic parameters from first principles, which can aid in the interpretation of experimental spectra. aps.orgnih.gov Once the geometry of this compound is optimized using DFT, the same level of theory can be used to calculate its vibrational frequencies. arabjchem.org The resulting theoretical vibrational spectrum can be directly compared with the experimental FTIR spectrum. This comparison allows for a definitive assignment of the observed absorption bands to specific molecular vibrations, a process often aided by Potential Energy Distribution (PED) analysis. arabjchem.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.govrsc.org By calculating the energies of electronic excited states, TD-DFT can predict the λ_max values for the electronic transitions, which can then be correlated with the experimental UV-Vis spectrum. This provides a theoretical foundation for understanding the nature of the π → π* and n → π* transitions within the molecule. rsc.org

Conformational Landscape Analysis through Computational Modeling

While the quinoline ring itself is rigid, the molecule possesses conformational flexibility due to the rotation of the bromomethyl group around the single bond connecting it to the quinoline ring (C3-CH₂Br). Computational modeling can be used to explore the conformational landscape of this compound. biorxiv.orgresearchgate.net

This analysis is typically performed by systematically rotating the dihedral angle of the C2-C3-C(H₂)-Br bond and calculating the potential energy at each step. This process, known as a potential energy surface scan, maps out the energy changes associated with the rotation. The results can identify the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers for rotation between them. Understanding the conformational landscape is crucial as the molecule's shape can influence its reactivity and interactions with its environment.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinine |

| Chloroquine |

| 3-azidomethylchloroquine |

| Carbon |

| Nitrogen |

| Bromine |

Reactivity Profiles and Transformational Chemistry of 3 Bromomethyl 2 Chloroquinoline As a Versatile Building Block

Nucleophilic Substitution Reactions at the Bromomethyl Position

The bromomethyl group attached to the C-3 position of the quinoline (B57606) ring behaves as a reactive benzylic-type halide. This high reactivity is due to the stabilization of the transition state of SN2 reactions and any potential SN1-type carbocation intermediate by the adjacent quinoline ring system. This electrophilic center readily reacts with a variety of nucleophiles, enabling the introduction of diverse functional groups through the formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

The reaction of 3-(bromomethyl)-2-chloroquinoline with oxygen and sulfur nucleophiles provides a direct route to the corresponding ethers and thioethers. While specific literature examples starting directly from this compound are not abundant, the synthesis of such compounds follows well-established protocols for SN2 reactions, such as the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.org In this type of reaction, an alcohol or phenol, typically deprotonated with a base like sodium hydride to form the more nucleophilic alkoxide or phenoxide, displaces the bromide ion to form the ether linkage.

Similarly, thioethers can be synthesized by reacting the bromomethyl compound with a thiol or thiophenol, often in the presence of a base to generate the thiolate anion. acsgcipr.org The higher nucleophilicity of sulfur compared to oxygen often allows these reactions to proceed under milder conditions. An analogous reaction has been demonstrated in the quinazolinone series, where 2-(chloromethyl)quinazolin-4(3H)-one is condensed with benzo[d]imidazole-2-thiol to form a thioether linkage. jocpr.com This highlights the general applicability of this transformation to related heterocyclic systems.

A review of the reactions of the related 2-chloroquinoline-3-carbaldehyde (B1585622) shows that treatment with alkylthiols can lead to the formation of 2-(alkylthiol)quinoline-3-carbaldehydes, demonstrating the reactivity of the quinoline scaffold with sulfur nucleophiles, albeit at the C-2 position. researchgate.net

Table 1: Representative Synthesis of Thioether Derivatives

| Starting Material | Nucleophile | Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-(chloromethyl)quinazolin-4(3H)-one | benzo[d]imidazole-2-thiol | Triethylamine, Acetone | 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one | - | jocpr.com |

Note: This table includes an analogous reaction to demonstrate the principle of thioether formation.

The carbon-bromine bond in this compound is highly susceptible to attack by nitrogen nucleophiles, leading to the formation of a variety of aminomethyl derivatives. Primary and secondary amines can readily displace the bromide to yield the corresponding secondary and tertiary aminomethylquinolines, respectively. These reactions are typically carried out in a suitable solvent, often with the addition of a non-nucleophilic base to scavenge the hydrobromic acid byproduct.

Furthermore, the resulting tertiary amine derivatives can be subsequently alkylated to form quaternary ammonium (B1175870) salts. Alternatively, this compound can act as an alkylating agent for tertiary amines, directly yielding quaternary quinolinium salts. The quinoline nitrogen itself can also be quaternized, although this typically requires different reagents and conditions and is a reaction of the quinoline moiety rather than the bromomethyl group.

The synthesis of N-alkylated derivatives of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline has been reported, where the nitrogen of the benzimidazole (B57391) ring is alkylated using various alkyl halides in the presence of potassium carbonate in DMF. academicjournals.org This demonstrates the accessibility of the nitrogen atoms in such fused systems for further functionalization. Another relevant synthesis involves the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine (B109124), followed by N-alkylation and quaternization to yield benzimidazolium salts. mdpi.com

Table 2: Synthesis of N-Substituted Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 3-(1H-benzimidazol-2-yl)-2-chloroquinoline | Benzyl chloride, K₂CO₃ | DMF, reflux, 6h | 3-(1-benzyl-1H-benzimidazol-2-yl)-2-chloroquinoline | 53% | academicjournals.org |

| 3-(1H-benzimidazol-2-yl)-2-chloroquinoline | Ethyl chloride, K₂CO₃ | DMF, reflux, 6h | 2-chloro-3-(1-ethyl-1H-benzimidazol-2-yl)quinoline | 64% | academicjournals.org |

Note: This table shows the N-alkylation of a derivative prepared from a precursor to this compound.

The dual reactivity of this compound makes it an excellent substrate for constructing fused heterocyclic systems through reactions with bifunctional nucleophiles. In these reactions, a nucleophile containing two reactive sites can react sequentially or in a one-pot fashion with both the bromomethyl group and the C-2 chloro position, or with another electrophilic center, to form new rings.

A common strategy involves the reaction with a molecule containing two nucleophilic atoms, such as a diamine, amino-thiol, or amino-alcohol. For instance, reaction with a dinucleophile like o-phenylenediamine (B120857) can lead to the formation of a new seven-membered ring fused to the quinoline core. The closely related 2-chloroquinoline-3-carbaldehyde is frequently used in such cyclocondensation reactions. For example, it reacts with 2-aminobenzamide (B116534) to form quinolinyl-quinazolines nih.gov and with o-phenylenediamine to produce 3-(1H-benzo[d]imidazol-2-yl)-2-chloroquinoline. nih.govresearchgate.net These reactions showcase the potential of the C3-substituent to participate in the formation of fused polycyclic aromatic systems. Similarly, reactions with hydrazine (B178648) derivatives can yield fused pyrazole (B372694) rings, while reactions with thioglycolic acid after initial hydrazone formation can produce thiazolidinone-substituted quinolines. nih.gov

Table 3: Representative Cyclization Reactions with Bifunctional Nucleophiles

| Electrophile | Bifunctional Nucleophile | Reagents/Conditions | Fused Heterocyclic Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | o-phenylenediamine | Ceric ammonium nitrate, H₂O₂, reflux | 3-(1H-benzo[d]imidazol-2-yl)-2-chloroquinoline | - | researchgate.net |

| 2-chloro-6-methylquinoline-3-carbaldehyde | 2-aminobenzamide | K₂CO₃, DMF, heat | 2-(2-chloro-6-methylquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one | - | nih.gov |

| 2-chloro-3-((2-phenylhydrazono)methyl)quinoline | Thioglycolic acid | ZnCl₂, Methanol, reflux | 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-one | - | nih.gov |

Note: This table illustrates cyclization principles using the closely related 2-chloroquinoline-3-carbaldehyde.

Functional Group Interconversions Involving the Chloroquinoline Moiety

The chlorine atom at the C-2 position of the quinoline ring is activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom. This allows for a wide range of transformations that modify the quinoline core itself, complementing the reactions at the bromomethyl side chain.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloroquinoline (B121035) scaffold is an excellent substrate for these transformations. Unlike many aryl chlorides, which can be unreactive, the chlorine at the C-2 position of quinoline is readily activated for reactions like Suzuki, Stille, and Sonogashira couplings.

In a Suzuki-Miyaura coupling, the 2-chloroquinoline moiety can be coupled with aryl- or vinylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, K₃PO₄) to form 2-aryl- or 2-vinylquinolines. This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. Similarly, Sonogashira coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, yields 2-alkynylquinoline derivatives. The reactivity of 2-chloroquinolines in these coupling reactions allows for the late-stage introduction of molecular complexity.

Table 4: Examples of Palladium-Catalyzed Cross-Coupling on the 2-Chloroquinoline Core

| Substrate | Coupling Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 2-Aryl-4,7-dichloroquinazoline | researchgate.net |

| 2-Chloroquinoline-3-carbaldehydes | Terminal Alkynes | [PdCl₂(PPh₃)₂], CuI, Et₃N | 2-Alkynyl-3-formyl-quinolines | nih.gov |

| Methyl 3-chlorothiophene-2-carboxylate | Aryl Bromides | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | Methyl 3-arylthiophene-2-carboxylate | beilstein-journals.org |

Note: This table shows examples on related chloro-heterocyclic systems to illustrate the reactivity.

The activated C-2 chlorine atom can be displaced by various nucleophiles in SNAr reactions. Direct amination can be achieved by heating the 2-chloroquinoline with primary or secondary amines, sometimes in the presence of a base or a catalyst. nih.gov This provides a straightforward route to 2-aminoquinoline (B145021) derivatives, which are important pharmacophores. The reaction of 2-chloroquinolines with 1,2,4-triazole (B32235), for instance, has been studied under various conditions, showing that the C-2 chlorine can be substituted to form N-heteroaryl quinolines. researchgate.net

Hydroxylation, or the formation of 2-quinolones, can be accomplished by treating the 2-chloroquinoline with a strong base in the presence of water or by acidic hydrolysis. For example, microwave irradiation of 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) yields the corresponding 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. nih.gov A patent describes the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) by reacting 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide, demonstrating a direct SNAr displacement of the C-2 chlorine by an alkoxide. google.com This reaction is a key step in the synthesis of certain antitubercular agents.

Table 5: Representative Nucleophilic Substitution Reactions at the C-2 Position

| Substrate | Nucleophile/Reagent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide/Methanol | Reflux | 3-benzyl-6-bromo-2-methoxyquinoline | - | google.com |

| 2-chloro-3-formylquinolines | Acetic acid, Sodium acetate | Microwave | 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes | - | nih.gov |

| 2-chloroquinoline-3-carbaldehyde | Ethylene glycol, p-TsOH; then 4H-1,2,4-triazol-4-amine, K₂CO₃ | Toluene, reflux; then DMF | 2-((1,2,4-triazol-4-yl)amino)-3-(1,3-dioxolan-2-yl)quinoline | - | nih.gov |

Strategic Application in the Synthesis of Complex Heterocyclic Systems

The dual reactivity of this compound is strategically leveraged by synthetic chemists to build fused and substituted heterocyclic structures. The bromomethyl group is highly susceptible to nucleophilic substitution, serving as a versatile handle for introducing a variety of moieties. This electrophilic site readily reacts with N, O, and S nucleophiles, enabling the attachment of the quinoline core to other heterocyclic systems.

Synthesis of Fused Heterocycles (e.g., 1,3,4-Oxadiazoles, Triazoles)

A key application of this compound is in the synthesis of hybrid molecules where the quinoline unit is appended to other biologically relevant heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. This is typically achieved through the N-alkylation of the azole ring with this compound.

The general strategy involves the deprotonation of the N-H group on the triazole or oxadiazole ring using a suitable base, followed by nucleophilic attack on the electrophilic methylene (B1212753) carbon of the quinoline derivative. For instance, the alkylation of 1,2,4-triazole with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is a well-established method for producing N-substituted triazoles. bohrium.comresearchgate.net This reaction can lead to a mixture of N-1 and N-4 alkylated isomers, although specific conditions can favor one over the other. researchgate.net A similar approach can be applied to 1,3,4-oxadiazole, though direct literature examples using this compound are less common. The reactivity of the bromomethyl group makes it a prime candidate for such transformations, enabling the creation of complex scaffolds that combine the chemical features of both quinoline and the respective azole.

Table 1: Representative N-Alkylation Reaction for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Ref. |

|---|---|---|---|---|

| 1H-1,2,4-Triazole | This compound | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1- or 4-((2-chloroquinolin-3-yl)methyl)-1H-1,2,4-triazole | bohrium.comresearchgate.net |

Elaboration towards Alkaloid Mimics and Natural Product Analogs (e.g., Rosettacin Precursors)

The utility of this compound as a synthon extends to the total synthesis of complex natural products and their analogs. A notable example is its use in the synthesis of Rosettacin, a pentacyclic alkaloid belonging to the aromathecin family, which is of interest for its potential antitumor activities. bohrium.commdpi.com

In a synthetic route to Rosettacin, this compound was used as a key electrophile to alkylate a pre-formed isoquinolin-1(2H)-one intermediate. mdpi.com The N-alkylation was successfully carried out under phase-transfer conditions using potassium carbonate as the base, potassium iodide to facilitate the halogen exchange, and 18-crown-6 (B118740) as the phase-transfer catalyst. This reaction covalently linked the quinoline moiety to the isoquinolinone core, forming a crucial C-N bond and assembling a significant portion of the final alkaloid's backbone. The resulting intermediate was then advanced through a subsequent radical cyclization step to complete the pentacyclic framework of Rosettacin. mdpi.com This strategic use of this compound highlights its role in the modular construction of highly complex, biologically relevant molecules.

Table 2: Application in the Synthesis of a Rosettacin Precursor

| Reactant | Key Reagents | Product | Subsequent Transformation | Ref. |

|---|

Role of 3 Bromomethyl 2 Chloroquinoline Derivatives in Advanced Medicinal Chemistry Scaffold Development

Rational Design and Synthesis of Diverse Quinoline-Based Libraries for Biological Investigations

The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to optimize the interaction of a compound with its biological target. nih.govmdpi.com The 3-(bromomethyl)-2-chloroquinoline scaffold provides an ideal platform for such endeavors, enabling the synthesis of diverse libraries of compounds for comprehensive biological screening.

The identification of a lead compound—a molecule with promising therapeutic activity that can be further optimized—is a critical step in the drug discovery pipeline. uniroma1.it The this compound core is exceptionally well-suited for scaffold modification strategies aimed at this goal. The reactivity of the chloro and bromomethyl groups allows for a multitude of chemical transformations to generate a library of analogues.

The 2-chloro position is readily targeted for nucleophilic substitution or for more advanced cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl or heteroaryl groups. nih.gov The 3-bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic attack by amines, thiols, or alcohols, thereby enabling the introduction of a wide range of side chains. This dual reactivity allows for the creation of extensive compound libraries where different substituents can be systematically varied at both positions.

For instance, starting from 2-chloroquinoline-3-carbaldehyde (B1585622), a close analogue, various chalcones, pyrimidines, and pyridines have been synthesized and evaluated for activities such as antitubercular effects. nih.gov Similarly, the reaction of 2-chloroquinoline-3-carbaldehyde analogues with various nucleophiles has led to the synthesis of compounds with potential antimicrobial and anticancer activities. These synthetic strategies highlight how the 2-chloroquinoline (B121035) core can be elaborated to produce structurally diverse molecules. The introduction of different functionalities can lead to compounds with varied biological profiles, such as the quinoline-based hydroxamic acids designed as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs). nih.gov

The table below illustrates examples of scaffold modifications on the quinoline (B57606) core and their resulting biological activities, demonstrating the potential for lead compound identification.

| Starting Scaffold/Precursor | Modification Strategy | Resulting Compound Class | Targeted Biological Activity | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Condensation with acetophenones | Quinolinyl chalcones | Antitubercular | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Reaction with morpholine (B109124) and subsequent steps | Substituted thiophenes | Antimicrobial | |

| Quinoline Core | Introduction of hydroxamic acid moiety | Quinoline-based hydroxamic acids | Anticancer (Tubulin/HDAC inhibition) | nih.gov |

| 7-Chloroquinoline | Hybridization with a thiazole (B1198619) moiety | Quinoline-thiazole hybrids | Antileukemic | scielo.br |

| 2,4-Dichloroquinoline Core | Suzuki-Miyaura cross-coupling | 2,4-disubstituted quinolines | Fluorescent probes for cell imaging | nih.gov |

The biological effect of a quinoline-based scaffold is highly dependent on its substitution pattern. By systematically altering the substituents at various positions on the quinoline ring, researchers can fine-tune the molecule's properties to selectively modulate specific biological pathways. frontiersin.org The this compound framework is an excellent starting point for exploring these structure-activity relationships (SAR).

Beyond the reactive sites at C-2 and C-3, modifications at other positions of the quinoline ring can have a profound impact on activity. For example, in a series of quinoline hydrazide-hydrazone hybrids, different substitutions on the quinoline core resulted in varying levels of antimicrobial activity against several bacterial strains. frontiersin.org Research has shown that the presence and position of substituents like methyl, methoxy (B1213986), or halogen groups can significantly influence the antiproliferative potency of quinoline derivatives. frontiersin.org

The development of quinoline derivatives as dual-target inhibitors for EGFR and HER-2 in cancer therapy further illustrates the importance of substitution patterns. nih.gov In these studies, specific modifications were designed to enhance binding to the kinase domains of these receptors, leading to potent antiproliferative effects. nih.gov Similarly, the synthesis of benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors demonstrates how a specific fused ring system, combined with appropriate side chains, can lead to a novel mechanism of action. nih.gov

The following table summarizes research findings on how different substitution patterns on the quinoline scaffold influence biological outcomes.

| Quinoline Derivative Class | Substitution Pattern Investigated | Observed Impact on Biological Activity | Reference |

| Quinoline-imidazolium hybrids | N-alkylation with substituted acetophenones | Improved yield with ultrasound irradiation; potential for varied biological activities | frontiersin.org |

| Quinoline-based EGFR/HER-2 inhibitors | Modifications to mimic lapatinib (B449) structure | Compounds demonstrated significant antiproliferative action against breast and lung cancer cell lines | nih.gov |

| Hydrazide-hydrazone-quinoline hybrids | Various substituents on the quinoline core | High inhibitory power against Staphylococcus aureus, Escherichia coli, and others | frontiersin.org |

| Benzofuro[3,2-b]quinoline derivatives | Scaffold hopping and side chain modification | Resulted in dual inhibitors of CDK2 and Topoisomerase I with promising anti-proliferative activity | nih.gov |

Computational Approaches in the Design of Novel Bioactive Scaffolds Derived from this compound

Computational chemistry has become an indispensable tool in medicinal chemistry, accelerating the drug design process by predicting molecular interactions and properties. mdpi.comnih.gov For a scaffold like this compound, computational methods can guide the synthesis of derivatives with a higher probability of biological success.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. researchgate.net This method is crucial for understanding the molecular basis of a drug's mechanism of action and for designing more potent inhibitors. For derivatives of this compound, docking studies can elucidate how modifications at the C-2 and C-3 positions influence binding affinity and selectivity.

Numerous studies have employed molecular docking to investigate quinoline derivatives. For example, docking simulations of novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety were performed on the active site of the PI3K enzyme to explore their binding mode as potential anticancer agents. nih.gov In another study, quinoline-thiazole hybrids were docked into the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia, to rationalize their cytotoxic activity. scielo.br These studies often reveal key hydrogen bonds and hydrophobic interactions that are essential for binding, providing a roadmap for future design efforts. scielo.br The docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein also revealed high binding affinity and identified key interacting amino acid residues. nih.gov

The table below presents examples of molecular docking studies performed on quinoline derivatives, showcasing the insights gained into ligand-target interactions.

| Compound Class | Protein Target | Key Findings from Docking | Binding Energy (kcal/mol) | Reference |

| Chloroquinoline-benzenesulfonamide hybrids | PI3K Enzyme | Exploration of the binding mode to understand anticancer activity. | Not Specified | nih.gov |

| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | Interaction with the active site of the enzyme, suggesting a mechanism for antileukemic activity. | -7.2 to -8.9 | scielo.br |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a Protein | High binding affinity and interaction with key amino acids like LYS-11 and TRP-12. | -5.3 to -6.1 | nih.gov |

| Quinolone-coupled hybrid 5d | Bacterial LptA and Top IV proteins | Compound 5d might target both proteins, explaining its broad-spectrum antibacterial effect. | Not Specified | nih.gov |

| Quinoline-based HIV RT inhibitors | HIV Reverse Transcriptase (4I2P) | Chloro- and bromo-substituted compounds showed potent interaction with the enzyme's active site. | Not Specified | nih.gov |

De novo design is a computational strategy that involves building novel molecular structures from scratch, often within the constraints of a target's binding site. nih.gov This approach is not limited to modifying an existing scaffold but can generate entirely new chemical entities with optimized properties. Starting with a fragment of this compound, de novo design algorithms could "grow" new functionalities piece by piece, selecting fragments that form favorable interactions with the target protein.

This strategy is particularly powerful when existing lead compounds have limitations or when exploring novel chemical space is desired. The process typically involves three stages: 1) identifying pockets within the target's active site, 2) generating molecular fragments or skeletons that fit these pockets, and 3) linking these fragments to create a complete molecule. While specific de novo design studies starting from this compound are not extensively documented, the principles are widely applied in drug discovery and could be instrumental in designing the next generation of quinoline-based therapeutics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

For quinoline derivatives, QSAR studies have been successfully applied to guide the design of new therapeutic agents. A 3D-QSAR study on a series of 2-chloroquinoline derivatives, including chalcones and pyrimidines, was used to establish a pharmacophoric model for antitubercular activity. nih.gov The resulting contour maps from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) identified the structural features crucial for activity, providing valuable insights for designing more potent analogues. nih.gov Similarly, 2D and 3D-QSAR models have been developed for quinoline derivatives to predict their activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These models demonstrated good predictive capacity and were experimentally validated. mdpi.com

The power of QSAR lies in its ability to transform complex biological data into a predictive model that can screen virtual libraries of compounds derived from scaffolds like this compound, significantly streamlining the discovery process. nih.gov

The table below summarizes key aspects of QSAR studies on quinoline derivatives.

| QSAR Study Focus | Modeling Techniques | Key Descriptors/Fields | Statistical Significance (Example) | Application | Reference |

| Antitubercular 2-chloroquinoline derivatives | 3D-QSAR (CoMFA, CoMSIA) | Steric, Electrostatic fields | Statistically significant models developed | Design of more potent antitubercular agents | nih.gov |

| Antimalarial quinoline derivatives | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Molar refractivity (AMR), Van der Waals volume (VABC), Hydrophobic groups | r²test > 0.84 | Prediction of activity against P. falciparum and experimental validation | mdpi.com |

| Toxicity of chloroquinoline derivatives | QSAR modeling software (T.E.S.T.) | Hierarchical clustering, FDA MDL | Predicted LD50 values for oral toxicity in rats | In silico toxicity estimation | researchgate.net |

| Magnolia Officinalis derivatives against NSCLC | 3D-QSAR (CoMSIA) | Steric (S), Electrostatic (E), Hydrophobic (H), H-bond Donor (D), H-bond Acceptor (A) | R²pred = 0.80 | Design of novel inhibitors for EGFR tyrosine kinase | researchgate.net |

Methodologies for Investigating the Structural Basis of Biological Interactions of Derived Compounds

Understanding how a molecule interacts with its biological target at a three-dimensional level is fundamental for structure-based drug design and the development of more potent and selective inhibitors. For derivatives of this compound, a multi-pronged approach employing co-crystallography, biochemical assays, and advanced spectroscopic techniques is crucial to elucidate these interactions.

Co-crystallography and Protein-Ligand Complex Analysis

X-ray crystallography is a powerful technique that provides a static, high-resolution picture of a ligand bound to its protein target. The co-crystallization of a this compound derivative with its target protein can reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and any covalent bonds that may form.

A foundational step in this process is the determination of the crystal structure of the parent compound, this compound itself. Its structure has been resolved, crystallizing in the triclinic crystal space group P'1. semanticscholar.organsfoundation.orgresearchgate.net This provides essential geometric parameters for the quinoline core, which are critical for subsequent computational and structural studies. semanticscholar.organsfoundation.orgresearchgate.net

Table 1: Crystallographic Data for this compound semanticscholar.organsfoundation.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P'1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

| Z | 2 |

Source: Journal of Applied and Natural Science semanticscholar.organsfoundation.org

In the context of protein-ligand complexes, derivatives of the closely related 2-chloroquinoline have been investigated as inhibitors of enzymes such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2. nih.gov Molecular docking studies, a computational precursor to co-crystallography, predicted that 2-chloroquinoline-based imine inhibitors could bind covalently to the catalytic cysteine residue (C145) of MPro. nih.gov The quinoline moiety was predicted to occupy the S1' pocket of the enzyme, while other parts of the molecule extended into the S2 and S3 pockets. nih.gov This type of detailed structural information is invaluable for understanding the basis of inhibition and for designing next-generation inhibitors with improved affinity and specificity.

Biochemical Assay Development for In Vitro Evaluation of Synthesized Derivatives

Biochemical assays are essential for quantifying the biological activity of synthesized this compound derivatives in a controlled, in vitro setting. These assays measure the effect of a compound on the function of a purified protein, typically an enzyme or a receptor.

For enzyme inhibitors, the most common assays are designed to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). For instance, in the development of 2-chloroquinoline-based inhibitors for SARS-CoV-2 proteases, enzyme inhibition assays were crucial. nih.gov These studies revealed that compounds containing a bromopyridyl group showed significant inhibition against MPro, while those with other substituents like 3-nitrophenyl or benzoimidazolyl were less effective. nih.gov

Table 2: Enzyme Inhibition Data for 2-Chloroquinoline Derivatives against SARS-CoV-2 MPro nih.gov

| Compound | Substituent on Imine Nitrogen | MPro Inhibition (Kᵢ, µM) |

| C3 | 5-bromo-2-pyridyl | < 2 |

| C4 | 5-bromo-2-pyridyl | < 2 |

| C5 | 5-bromo-2-pyridyl | < 2 |

| C1 | 3-nitrophenyl | No significant inhibition |

| C6 | 4-pyridyl | No significant inhibition |

| C7 | Benzoimidazolyl | No significant inhibition |

Source: Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro nih.gov

The development of these assays often involves fluorescence-based methods, where the enzymatic cleavage of a fluorogenic substrate results in a measurable change in fluorescence. mdpi.com This allows for high-throughput screening of compound libraries to identify initial hits for further optimization. The design of the assay must be carefully considered to ensure that the observed inhibition is specific to the target and not an artifact of the assay conditions.

Advanced Spectroscopic Techniques for Ligand-Target Binding Studies

While X-ray crystallography provides a static snapshot, spectroscopic techniques can offer dynamic information about ligand-target interactions in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, and mass spectrometry are powerful tools for characterizing these interactions.

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be monitored upon ligand binding. Changes in the fluorescence intensity or wavelength of maximum emission can indicate that the ligand is binding to the protein and altering the local environment of these fluorescent amino acids. Fluorescence quenching studies have been used to explore the binding interaction of chloroquinoline derivatives with biological macromolecules like DNA. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site and the conformation of both the ligand and the protein in the bound state. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of a ligand are in close contact with the protein. For various quinoline derivatives, NMR has been used for structural elucidation and to confirm their synthesis. researchgate.netorientjchem.org

Mass Spectrometry (MS): Native mass spectrometry can be used to study intact protein-ligand complexes under non-denaturing conditions. This can confirm the stoichiometry of binding and, in some cases, provide information about the binding affinity. Electrospray ionization mass spectrometry (ESI-MS) has been used to analyze the covalent binding of 2-chloroquinoline inhibitors to their target proteases by detecting the mass shift of the protein upon inhibitor adduction. nih.gov

These spectroscopic methods are complementary to crystallography and biochemical assays, providing a more complete picture of the molecular recognition events that underpin the biological activity of this compound derivatives.

Future Research Directions and Unexplored Avenues for 3 Bromomethyl 2 Chloroquinoline

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of complex heterocyclic compounds often relies on traditional methods that may involve hazardous solvents and harsh conditions. The principles of green chemistry advocate for the reduction or elimination of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. For quinoline (B57606) derivatives, a shift towards more environmentally benign synthetic protocols is an essential avenue for future research.

A pertinent example is the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives, which utilized 2-chloroquinoline-3-carbaldehyde (B1585622), a close analogue of the title compound. scielo.br In this process, polyethylene (B3416737) glycol (PEG) 400 was employed as a recyclable, non-toxic solvent, proving highly effective in terms of product yield and environmental compatibility. scielo.br The key starting material for this synthesis, 2-chloro-3-quinoline carboxaldehyde, was prepared from acetanilide (B955) via a cyclization reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). scielo.br

Future work on 3-(bromomethyl)-2-chloroquinoline should build on these principles. Research should aim to replace conventional solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Furthermore, exploring solvent-free reaction conditions, potentially facilitated by microwave irradiation, could significantly reduce reaction times and energy consumption, as has been demonstrated for other quinoline syntheses. researchgate.netnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives

| Parameter | Traditional Synthesis | Green Chemistry Approach | Future Research Goal for this compound |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF), Toluene, Acetic Acid | Polyethylene Glycol (PEG) 400, Water | Development of solvent-free or aqueous-based synthesis routes. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Optimization of microwave-assisted protocols to enhance yields and reduce reaction times. |

| Catalyst | Stoichiometric acid/base catalysts | Recyclable organocatalysts, biocatalysts | Identification of highly efficient, reusable catalysts for key synthetic steps. |

| Byproducts | Often significant, requiring extensive purification | Minimized through higher atom economy | Designing synthetic pathways with high atom economy to reduce waste. |

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound offers the ability to selectively functionalize the molecule at two key positions. This requires precise control, which can be achieved through the development and application of novel catalytic systems. The C2-Cl bond is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, C-O, and C-S bonds, while the bromomethyl group is a prime site for nucleophilic substitution.

Research on the related 2-chloroquinoline-3-carbaldehyde has shown the efficacy of various catalysts that could be adapted for this compound. For instance, L-proline has been successfully used to catalyze Knoevenagel condensation and subsequent Michael addition reactions. nih.gov For multicomponent reactions, β-cyclodextrin-SO₃H has proven to be an effective and environmentally friendly catalyst under solvent-free conditions. nih.gov Another approach involves the use of triethyl phosphite (B83602) to derivatize the bromomethyl group on a quinoline ring, as demonstrated in the synthesis of a phosphonate (B1237965) derivative from 2-bromomethyl-7-chloroquinoline.

Future investigations should focus on developing catalysts that can selectively target one reactive site while leaving the other intact, or alternatively, catalytic systems that enable one-pot, sequential derivatization of both sites. This could include exploring phase-transfer catalysts for reactions at the bromomethyl group and advanced palladium or copper catalysts for cross-coupling at the C2 position.

Table 2: Potential Catalytic Systems for Derivatization of this compound

| Catalyst Type | Example | Target Reaction | Target Site |

|---|---|---|---|

| Organocatalyst | L-proline | Knoevenagel Condensation / Michael Addition | Derivatization of products from the bromomethyl group. nih.gov |

| Supramolecular Catalyst | β-cyclodextrin-SO₃H | Multicomponent reactions (e.g., Thiazolidinone synthesis) | Post-derivatization reactions. nih.gov |

| Transition Metal Catalyst | Palladium(II) Acetate (B1210297) / Copper(I) Iodide | Suzuki, Sonogashira, or Heck cross-coupling | C2-Cl position. |

| Phosphite Reagent | Triethyl phosphite | Arbuzov reaction | Bromomethyl group. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

Future research should leverage these computational tools to:

Develop specific ML models trained on reactions of halogenated and methyl-halogenated quinolines to predict the regioselectivity of derivatization reactions.

Use generative AI models to design novel quinoline derivatives with desired multifunctional properties by exploring the vast chemical space accessible from the this compound precursor.

Employ predictive algorithms to screen virtual libraries of potential derivatives for desired biological or material properties before committing to their synthesis, thus accelerating the discovery process.

Table 3: Applications of AI/ML in this compound Research

| AI/ML Application | Problem Addressed | Potential Output/Benefit |

|---|---|---|

| Reaction Outcome Prediction | Predicting the major product and side products for reactions with multiple possible outcomes. acs.org | Increased synthesis efficiency, reduced trial-and-error experimentation. |

| Regioselectivity Forecasting | Determining whether a reagent will react at the C2-Cl or the bromomethyl site. eurekalert.orgchemeurope.com | Precise control over the synthesis of specific isomers; rational design of one-pot sequential reactions. |

| Virtual Screening & Compound Design | Identifying novel derivatives with high potential as multifunctional agents (e.g., dual inhibitors). researchgate.netitu.edu.tr | Acceleration of the drug discovery or material science pipeline; focus on high-value synthetic targets. |

| Automated Synthesis Planning | Devising efficient multi-step synthetic routes to complex target molecules from the starting material. | Streamlined synthesis of complex quinoline-based structures. |

Collaborative Research for Multifunctional Quinoline Derivatives

The journey from a versatile chemical precursor like this compound to a valuable multifunctional product is inherently interdisciplinary. Realizing the full potential of its derivatives requires a convergence of expertise from synthetic chemistry, computational science, and various fields of biology and materials science.

Successful research on quinoline derivatives is often the result of robust partnerships. Examples include German-Pakistani collaborations on neurotherapeutics, joint efforts between Canadian, American, and South Korean universities on modulators of amyloid-β aggregation, and industrial-academic partnerships between institutions like the University of Cambridge and Pfizer to advance reaction prediction. appliedclinicaltrialsonline.comnih.govnih.gov These collaborations bring together diverse skill sets and resources, enabling a more holistic approach to discovery. For instance, a study on functionalized methoxy (B1213986) quinoline derivatives involved a close feedback loop between experimental synthesis, in vitro enzyme inhibition assays, and in silico molecular docking to elucidate structure-activity relationships. itu.edu.tr

The path forward for this compound should be built on a similar collaborative framework. A proposed model would involve:

Synthetic Chemistry Groups: To develop green and efficient methods for synthesizing libraries of derivatives.

Computational Chemistry/AI Groups: To build predictive models for reactivity and design novel structures with desired properties. researchgate.net

Pharmacology/Biology Labs: To screen new compounds for biological activity (e.g., as enzyme inhibitors, antimicrobial agents, or anti-neurodegenerative agents). itu.edu.trgoogle.com

Materials Science Groups: To investigate the potential of new derivatives in applications such as organic electronics, sensors, or functional polymers.

This integrated approach will create a synergistic cycle of design, synthesis, and testing, maximizing the chances of discovering groundbreaking multifunctional quinoline derivatives.

Table 4: Illustrative Collaborative Framework for Quinoline Derivative Research

| Collaborative Partner | Role and Contribution | Example Objective |

|---|---|---|

| Synthetic Chemistry Lab | Develops and optimizes scalable, sustainable synthetic routes. Synthesizes libraries of novel quinoline derivatives. | Synthesize a 100-compound library based on the this compound scaffold. |

| Computational & AI Group | Employs ML to predict reaction selectivity. Uses molecular docking and virtual screening to prioritize synthetic targets. researchgate.netitu.edu.tr | Create a predictive model for C-N coupling vs. nucleophilic substitution and screen a virtual library for potential kinase inhibitors. |

| Pharmacology/Biology Lab | Conducts in vitro and in vivo assays to evaluate the biological activity and mechanism of action of new compounds. nih.govnih.gov | Test the synthesized library for inhibitory activity against cholinesterase and monoamine oxidase for Alzheimer's research. nih.gov |

| Industrial Partner (e.g., Pharma) | Provides insights into industry needs, access to high-throughput screening platforms, and pathways for clinical development. appliedclinicaltrialsonline.com | Scale-up the synthesis of a lead compound and conduct preclinical evaluation. |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-(bromomethyl)-2-chloroquinoline?

- Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution reactions. For example, 2-chloro-3-formylquinoline (precursor) can undergo condensation with o-phenylenediamine to form a benzimidazole intermediate, followed by alkylation using bromomethylating agents like bromomethyl chloride or bromomethyl ethers under basic conditions. Phase-transfer catalysis (e.g., K₂CO₃, KI, and 18-crown-6) enhances alkylation efficiency .

Q. How is NMR spectroscopy applied to confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H NMR : The bromomethyl (-CH₂Br) group appears as a singlet or triplet (δ ~4.2–4.3 ppm) due to coupling with adjacent protons. Aromatic protons from the quinoline ring resonate between δ 7.3–8.8 ppm, with distinct splitting patterns (e.g., doublets for H-5 and H-8) .

- ¹³C NMR : The brominated carbon (C-Br) appears at δ ~30–35 ppm, while the quinoline carbons range from δ 110–153 ppm .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer : Recrystallization using ethanol or acetone is effective for removing unreacted starting materials. Column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) can resolve polar impurities. Purity is confirmed via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. What are the challenges in achieving regioselective alkylation using this compound?

- Methodological Answer : Competing reactions (e.g., elimination or over-alkylation) are common due to the electrophilic nature of the bromomethyl group. Regioselectivity is improved by:

- Temperature control : Maintaining 0–5°C minimizes side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF or CH₃CN) stabilize intermediates.

- Catalysis : Phase-transfer agents (e.g., 18-crown-6) enhance nucleophilic attack at the benzylic position .

Q. How does this compound facilitate the synthesis of complex heterocycles like rosettacin?

- Methodological Answer : The bromomethyl group acts as a versatile alkylating agent. For example, in rosettacin synthesis, it reacts with isoquinolin-1(2H)-one under phase-transfer conditions to form a key N-alkylated intermediate. Radical cyclization (using AIBN and (Me₃Si)₃SiH) then closes the heterocyclic ring .

Q. How can conflicting spectroscopic data be resolved when characterizing substituted quinoline derivatives?

- Methodological Answer :

- Cross-validation : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations).

- 2D NMR : HSQC and HMBC correlations confirm proton-carbon connectivity.

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : The bromine atom serves as a leaving group, enabling homolytic cleavage under radical initiators (e.g., AIBN). This generates a methyl radical intermediate, which participates in cyclization or cross-coupling reactions. Steric hindrance from the quinoline ring directs reactivity toward less hindered sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.